molecular formula C8H6N2O3 B13574938 2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid

2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B13574938
M. Wt: 178.14 g/mol
InChI Key: WFRPVFPTJYXMTF-UHFFFAOYSA-N
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Description

2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that features both an oxazole and a pyridine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and various amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached depending on the reagents used .

Scientific Research Applications

2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to reduced cell proliferation and inflammation .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c1-4-10-7-6(13-4)2-5(3-9-7)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

WFRPVFPTJYXMTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=N2)C(=O)O

Origin of Product

United States

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